Folex Pfs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

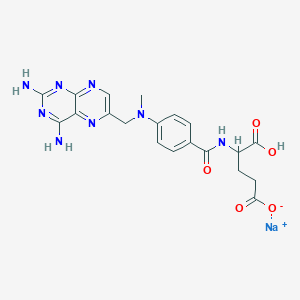

sodium;4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBBTCORRZMASO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N8NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanisms of Methotrexate in Rheumatoid Arthritis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folic acid antagonist, remains a cornerstone therapy in the management of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Despite its widespread clinical use for decades, the precise molecular mechanisms underlying its therapeutic efficacy in RA are multifaceted and continue to be an active area of research. Initially developed as an anticancer agent, its application in RA at much lower doses suggests a distinct, primarily immunomodulatory, mode of action rather than a purely antiproliferative one.[3][4] This guide provides a comprehensive technical overview of the core mechanisms of action of methotrexate in rheumatoid arthritis, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways involved.

Core Mechanisms of Action

The anti-inflammatory and disease-modifying effects of methotrexate in rheumatoid arthritis are not attributed to a single mechanism but rather to a convergence of several interconnected pathways. The primary mechanisms include the inhibition of purine and pyrimidine synthesis, the promotion of adenosine release, the induction of apoptosis in activated T-lymphocytes, and the modulation of various signaling pathways, including the JAK/STAT pathway.

Inhibition of Purine and Pyrimidine Synthesis

Methotrexate's classical mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][8]

Intracellularly, methotrexate is converted to methotrexate polyglutamates (MTX-PGs), which are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[9][10] The inhibition of ATIC leads to the intracellular accumulation of AICAR.[11][12] By disrupting the synthesis of purines and pyrimidines, methotrexate can inhibit the proliferation of rapidly dividing cells, including activated lymphocytes and other immune cells that contribute to the inflammatory process in the rheumatoid synovium.[13][14]

Adenosine Signaling

A pivotal mechanism of action for methotrexate in RA is the enhancement of extracellular adenosine signaling.[3] The accumulation of AICAR, due to ATIC inhibition, leads to the inhibition of adenosine deaminase (ADA) and AMP deaminase, enzymes that degrade adenosine and AMP, respectively.[12] This results in an increased intracellular pool of AMP, which is subsequently released from the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73).[12]

Adenosine, a potent endogenous anti-inflammatory molecule, then binds to its receptors, primarily the A2A receptor, on the surface of various immune cells.[3] Activation of the A2A receptor on neutrophils, for instance, inhibits superoxide generation and adhesion.[3] On macrophages, it promotes a shift towards an anti-inflammatory M2 phenotype.[3] This adenosine-mediated signaling cascade is considered a major contributor to the anti-inflammatory effects of low-dose methotrexate.[3]

dot

Caption: Methotrexate's effect on adenosine signaling.

Induction of T-Cell Apoptosis

Methotrexate has been shown to induce apoptosis, or programmed cell death, in activated T-lymphocytes, which play a central role in the pathogenesis of rheumatoid arthritis.[15][16] This effect is not observed in resting T-cells, suggesting a selective elimination of the immune cells driving the inflammatory process.[13] The induction of apoptosis is linked to the inhibition of folate metabolism and is dependent on the progression of activated T-cells into the S phase of the cell cycle.[15] By promoting the apoptosis of autoreactive T-cells in the synovial tissue, methotrexate can help to dampen the chronic inflammation characteristic of RA.[17]

Modulation of the JAK/STAT Pathway

Recent research has indicated that methotrexate can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[18][19] The JAK/STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, such as interleukins and interferons, that are implicated in the pathophysiology of RA.[20] Studies have shown that methotrexate can reduce the phosphorylation of STAT proteins, a key step in the activation of this pathway.[18] This inhibitory effect on JAK/STAT signaling appears to be independent of its effects on DHFR and contributes to its broad anti-inflammatory and immunosuppressive actions.[18]

dot

Caption: Inhibition of the JAK/STAT signaling pathway by methotrexate.

Quantitative Data

The clinical efficacy of methotrexate in rheumatoid arthritis has been extensively documented in numerous clinical trials. The American College of Rheumatology (ACR) response criteria are commonly used to measure improvement in disease activity.[21][22]

| Clinical Endpoint | Methotrexate Monotherapy | Methotrexate + Biologic DMARDs |

| ACR20 Response | 40-60% | 60-80% |

| ACR50 Response | 20-40% | 40-60% |

| ACR70 Response | 10-20% | 20-40% |

| Change in C-Reactive Protein (CRP) | Significant Reduction | Greater Reduction |

| Change in Erythrocyte Sedimentation Rate (ESR) | Significant Reduction | Greater Reduction |

Note: Response rates can vary depending on the patient population, disease duration, and specific biologic agent used in combination therapy. Data compiled from multiple sources.[23][24][25][26][27][28][29][30]

Experimental Protocols

In Vitro T-Cell Apoptosis Assay

Objective: To determine the effect of methotrexate on the apoptosis of activated human T-lymphocytes.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

T-Cell Activation: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a T-cell mitogen such as phytohemagglutinin (PHA) for 72 hours to induce T-cell activation and proliferation.

-

Methotrexate Treatment: Following activation, treat the cells with varying concentrations of methotrexate (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.

-

Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare to the vehicle control.

dot

Caption: Workflow for in vitro T-cell apoptosis assay.

Neutrophil Reactive Oxygen Species (ROS) Production Assay

Objective: To assess the effect of methotrexate on ROS production by neutrophils.[31][32]

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from the peripheral blood of RA patients (treatment-naïve and on methotrexate) and healthy controls using density gradient centrifugation.

-

Cell Stimulation: Resuspend neutrophils in a suitable buffer and stimulate with a potent activator of ROS production, such as phorbol 12-myristate 13-acetate (PMA).

-

ROS Detection: Add a fluorescent probe, such as dihydrorhodamine 123 (DHR123), which fluoresces upon oxidation by ROS.

-

Flow Cytometry Analysis: Incubate the cells for a defined period and then analyze the fluorescence intensity of the cells using a flow cytometer.

-

Data Analysis: Compare the mean fluorescence intensity (MFI) of the stimulated neutrophils from the different patient groups to determine the effect of methotrexate on ROS production.

Conclusion

The mechanism of action of methotrexate in rheumatoid arthritis is complex and involves multiple interconnected pathways. Its ability to inhibit purine and pyrimidine synthesis, promote anti-inflammatory adenosine signaling, induce apoptosis in activated T-cells, and modulate the JAK/STAT pathway collectively contributes to its profound therapeutic effects. A thorough understanding of these core mechanisms is essential for the development of novel therapeutic strategies and for optimizing the clinical use of this important disease-modifying antirheumatic drug. Further research into the intricate molecular interactions of methotrexate will continue to refine our understanding and potentially lead to more targeted and personalized treatments for rheumatoid arthritis.

References

- 1. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]

- 2. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. quanticate.com [quanticate.com]

- 22. Website [eprovide.mapi-trust.org]

- 23. hcplive.com [hcplive.com]

- 24. THU0074 Impact of The Discordance between C-Reactive Protein and Erythrocyte Sedimentation Rate on Clinical Response To Combination Etanercept-Methotrexate Therapy in Rheumatoid Arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 25. Values and Correlations between C-Reactive Protein and Apolipoprotein B after Treatment with Methotrexate at Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ard.bmj.com [ard.bmj.com]

- 28. researchgate.net [researchgate.net]

- 29. jcdr.net [jcdr.net]

- 30. Clinical Factors and the Outcome of Treatment with Methotrexate in Rheumatoid Arthritis: Role of Rheumatoid Factor, Erosive Disease and High Level of Erythrocyte Sedimentation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Methotrexate Treatment Is Associated with Reduction of Neutrophil Reactive Oxygen Species and CD177 in RA Patients - ACR Meeting Abstracts [acrabstracts.org]

- 32. The effect of methotrexate on neutrophil reactive oxygen species and CD177 expression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methotrexate in Purine and Pyrimidine Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX) is a cornerstone of therapy in both oncology and autoimmune diseases, primarily functioning as an antimetabolite that potently disrupts the synthesis of purines and pyrimidines. This technical guide provides an in-depth examination of the molecular mechanisms underlying methotrexate's action. It details the enzymatic inhibition, the critical role of its intracellular polyglutamated forms, and the resultant impact on nucleotide biosynthesis. This document summarizes key quantitative data on its inhibitory activities, provides detailed experimental protocols for studying its effects, and presents visual diagrams of the involved biochemical pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of both purine and pyrimidine nucleotides.[3] By binding to DHFR with high affinity, methotrexate depletes the intracellular pool of THF.[3][4] This depletion stalls the de novo synthesis of purines and the pyrimidine precursor, thymidylate, ultimately leading to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis.[5][6]

The Role of Methotrexate Polyglutamates

Upon entering the cell via the reduced folate carrier (RFC), methotrexate is metabolized into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][5] This process involves the sequential addition of glutamate residues to the methotrexate molecule.[2] Polyglutamation is a critical step for the efficacy of methotrexate for two main reasons:

-

Intracellular Retention: The addition of glutamate moieties increases the negative charge of the molecule, trapping it within the cell and leading to its accumulation.[2]

-

Enhanced Inhibitory Activity: MTXPGs are not only retained more effectively but also exhibit increased inhibitory potency against other key enzymes in nucleotide synthesis pathways, namely thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[5][6]

Inhibition of Purine Synthesis

The de novo synthesis of purines is a multi-step process that requires THF derivatives as cofactors. Methotrexate's inhibition of DHFR leads to a deficiency in these cofactors, thereby impeding purine synthesis.[6] Furthermore, methotrexate polyglutamates directly inhibit AICAR transformylase (ATIC), an enzyme that catalyzes a key step in the later stages of the purine synthesis pathway.[5][6][7] This dual mechanism of action—indirectly through THF depletion and directly through ATIC inhibition—makes methotrexate a potent inhibitor of purine biosynthesis.[6] The accumulation of AICAR ribonucleotide resulting from ATIC inhibition also leads to an increase in extracellular adenosine, which has anti-inflammatory properties.[5]

Inhibition of Pyrimidine Synthesis

The synthesis of the pyrimidine thymidylate, a crucial component of DNA, is highly dependent on the folate cycle. Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that requires 5,10-methylenetetrahydrofolate as a methyl donor.[6] The inhibition of DHFR by methotrexate depletes the pool of this essential cofactor, thereby inhibiting thymidylate synthase activity and blocking pyrimidine synthesis.[5][6] Methotrexate polyglutamates are also potent direct inhibitors of thymidylate synthase.[5]

Quantitative Data on Methotrexate Inhibition

The inhibitory potency of methotrexate and its polyglutamates has been quantified against its target enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to describe this potency.

| Target Enzyme | Inhibitor | IC50 / Ki Value | Cell Line / System |

| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 0.12 ± 0.07 µM | Enzymatic Assay |

| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 9.5 x 10⁻² µM | Daoy Medulloblastoma Cells |

| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 3.5 x 10⁻² µM | Saos-2 Osteosarcoma Cells |

| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 6.05 ± 0.81 nM | AGS Gastric Cancer Cells |

| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 13.56 ± 3.76 nM | HCT-116 Colon Cancer Cells |

| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 114.31 ± 5.34 nM | MCF-7 Breast Cancer Cells |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)

This protocol is adapted from commercially available kits and published literature.[8][9][10]

Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Materials:

-

DHFR enzyme preparation (purified or cell lysate)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH solution (e.g., 100 µM in Assay Buffer)

-

Dihydrofolate (DHF) solution (e.g., 50 µM in Assay Buffer)

-

Methotrexate solutions of varying concentrations

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and NADPH in each well of the microplate.

-

Add the DHFR enzyme preparation to each well, except for the blank controls.

-

For inhibition assays, add varying concentrations of methotrexate to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

To initiate the reaction, add the DHF solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each methotrexate concentration and calculate the IC50 value.

Analysis of Intracellular Methotrexate Polyglutamates by LC-MS/MS

This protocol is a generalized procedure based on published methods.[11][12][13][14]

Principle: Intracellular MTXPGs are extracted from cells, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.

Materials:

-

Cell culture and harvesting reagents

-

Lysis buffer (e.g., water or a specific buffer)

-

Perchloric acid (for protein precipitation)

-

Solid-phase extraction (SPE) columns

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Stable isotope-labeled internal standards for each MTXPG

Procedure:

-

Harvest and count the cells of interest.

-

Lyse the cells to release the intracellular contents.

-

Add the internal standards to the cell lysate.

-

Precipitate the proteins using perchloric acid and centrifuge to pellet the precipitate.

-

Purify the MTXPGs from the supernatant using solid-phase extraction.

-

Elute the MTXPGs from the SPE column.

-

Analyze the purified sample by LC-MS/MS.

-

Quantify the concentration of each MTXPG by comparing the peak areas to those of the internal standards and a standard curve.

Measurement of Intracellular Purine and Pyrimidine Pools by HPLC

This protocol is a general outline based on established methodologies.[15][16][17]

Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

Cell culture and harvesting reagents

-

Extraction solution (e.g., trichloroacetic acid or perchloric acid)

-

Neutralization solution (e.g., tri-n-octylamine in Freon or potassium hydroxide)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase HPLC column

-

Mobile phase buffers

-

Nucleotide standards

Procedure:

-

Harvest a known number of cells.

-

Extract the nucleotides by adding the cold extraction solution and incubating on ice.

-

Centrifuge to remove the acid-insoluble material.

-

Neutralize the acidic extract.

-

Filter the neutralized extract.

-

Inject a known volume of the extract onto the HPLC system.

-

Separate the nucleotides using an appropriate gradient of the mobile phase buffers.

-

Detect the nucleotides by their absorbance at a specific wavelength (e.g., 254 nm).

-

Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of the known standards.

Visualizations

Caption: Methotrexate's multifaceted inhibition of nucleotide synthesis.

Caption: Spectrophotometric DHFR activity assay workflow.

Caption: LC-MS/MS workflow for MTXPG analysis.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Red Cell Methotrexate Polyglutamates | Synnovis [synnovis.co.uk]

- 3. Folate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Long-Term Effects of Low-Dose Methotrexate on Immune Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, has been a cornerstone in the treatment of various autoimmune and inflammatory diseases for decades, particularly rheumatoid arthritis (RA).[1][2] While its high-dose formulation is utilized in oncology for its anti-proliferative effects, low-dose MTX exerts its therapeutic benefits primarily through its immunomodulatory and anti-inflammatory actions.[3][4] The long-term administration of low-dose MTX induces significant and complex alterations in the composition and function of various immune cell populations. This technical guide provides an in-depth analysis of these effects, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The immunomodulatory effects of low-dose MTX are multifaceted. A primary and widely accepted mechanism is the promotion of adenosine release at inflammatory sites.[5] MTX leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased adenosine levels.[5][6] Extracellular adenosine then signals through its receptors, primarily the A2A and A3 receptors, on the surface of immune cells to mediate potent anti-inflammatory effects.[5][7] Additionally, MTX can interfere with folate-dependent pathways, impacting DNA synthesis and cellular proliferation, which is thought to contribute to its effects on rapidly dividing immune cells.[3][8]

Effects on T Lymphocyte Populations

Low-dose MTX profoundly influences T lymphocyte function, although its effects can be complex and sometimes seemingly contradictory depending on the specific T cell subset and the disease context.

Effector T Cells (Teff)

Studies have shown that low-dose MTX can inhibit T cell proliferation.[9][10] This effect is thought to be mediated by the inhibition of dihydrofolate reductase, a key enzyme in folate metabolism, thereby limiting the synthesis of nucleotides required for DNA replication.[10] Interestingly, some research in juvenile idiopathic arthritis suggests that MTX treatment may enhance T cell proliferation and increase plasma concentrations of interferon-gamma (IFN-γ).[11] In patients with HIV, low-dose MTX has been observed to decrease the absolute numbers of circulating CD4 and CD8 T cells and reduce the proportion of T cells in the cell cycle.[9] Furthermore, low-dose MTX has been shown to impair T cell transmigration by down-regulating the expression of the chemokine receptor CXCR4.[12]

Regulatory T Cells (Tregs)

A significant aspect of MTX's immunomodulatory action is its effect on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. In patients with rheumatoid arthritis, MTX treatment has been shown to restore the defective suppressive function of Tregs.[13] This restoration is associated with the demethylation of the FOXP3 gene, a key transcription factor for Treg development and function, leading to increased FoxP3 expression.[13][14] Treatment with MTX in early, untreated RA patients can increase both the proportion and absolute number of Tregs with high levels of activation markers, suggesting an enhancement of their functional capabilities.[15][16]

| T Cell Population | Long-Term Effect of Low-Dose MTX | Key Findings | References |

| Effector T Cells (CD4+ & CD8+) | Inhibition of proliferation and reduced cell cycling. | Decreased absolute numbers of circulating CD4 and CD8 T cells.[9] | [9][10][12] |

| Impaired transmigration. | Down-regulation of CXCR4 expression.[12] | ||

| Regulatory T Cells (Tregs) | Restoration of suppressive function. | Increased FoxP3 expression through demethylation.[13][14] | [13][14][15][16] |

| Increased proportion and absolute numbers. | Particularly observed in early RA patients.[15][16] |

Effects on B Lymphocyte Populations

Low-dose MTX also exerts significant effects on B lymphocytes, impacting their numbers and function.

B Cell Numbers and Function

Long-term treatment with low-dose MTX has been shown to lead to a significant reduction in the absolute number of circulating B cells.[17] This effect is often accompanied by a decrease in autoantibody levels in patients with autoimmune diseases.[17] The reduction in B cells appears to be more pronounced in patients who are positive for autoantibodies.[17]

Regulatory B Cells (Bregs)

Emerging evidence suggests that MTX can induce the expansion of regulatory B cells (Bregs), a subset of B cells with immunosuppressive functions, primarily through the production of IL-10.[18] In animal models, MTX-induced immune tolerance was associated with an expansion of IL-10 and TGF-β-secreting B cells that express Foxp3.[18] This induction of Bregs appears to be a key mechanism for mediating antigen-specific tolerance.[18]

| B Cell Population | Long-Term Effect of Low-Dose MTX | Key Findings | References |

| Total B Cells | Significant decrease in absolute numbers. | More pronounced in autoantibody-positive patients.[17] | [17] |

| Regulatory B Cells (Bregs) | Expansion and induction of function. | Mediated by IL-10 and TGF-β secretion.[18] | [18] |

Effects on Monocytes and Macrophages

Monocytes and macrophages, as key players in innate immunity and inflammation, are significantly modulated by long-term low-dose MTX therapy.

MTX has been shown to render macrophages less responsive to pro-inflammatory stimuli, a phenomenon described as a state of "tolerance".[19] This is achieved, in part, by reducing the activation of MAPK and NF-κB signaling pathways and diminishing the production of pro-inflammatory cytokines like IL-6 in response to stimuli such as LPS and TNF-α.[19] The expression of A20, a key suppressor of NF-κB, is increased by MTX, contributing to this anti-inflammatory effect.[19] Furthermore, MTX treatment has been observed to suppress monocyte frequencies in certain contexts, such as in nonresponders to pneumococcal vaccination in RA patients.[20] The metabolism of MTX within macrophages is also a critical factor, with the intracellular conversion to MTX-polyglutamates by folylpolyglutamate synthetase (FPGS) being essential for its activity.[21]

| Cell Type | Long-Term Effect of Low-Dose MTX | Key Findings | References |

| Monocytes/Macrophages | Induction of an anti-inflammatory, "tolerant" phenotype. | Reduced pro-inflammatory cytokine production (e.g., IL-6).[19] | [19][20][21] |

| Suppression of NF-κB signaling. | Increased expression of the NF-κB suppressor A20.[19] | ||

| Potential reduction in circulating monocyte frequencies. | Observed in specific patient populations.[20] |

Effects on Other Immune Cell Populations

The influence of low-dose MTX extends to other immune cell populations, including dendritic cells and neutrophils.

Dendritic Cells (DCs)

Dendritic cells, the most potent antigen-presenting cells, are also targets of MTX.[22][23][24] Interestingly, MTX has been shown to enhance the antigen presentation and maturation of tumor antigen-loaded dendritic cells, suggesting a potential role as an adjuvant in DC-based cancer vaccines.[22][24] This effect is mediated through the activation of the NLRP3 inflammasome.[22]

Neutrophils

Low-dose MTX has been shown to inhibit neutrophil function and adhesion, contributing to its overall anti-inflammatory effects.[3] This is thought to be mediated, in part, by the increased levels of adenosine at inflammatory sites.[3]

Signaling Pathways and Experimental Workflows

Adenosine Signaling Pathway

The adenosine signaling pathway is a central mechanism for the anti-inflammatory effects of low-dose MTX.

Caption: Adenosine signaling pathway activated by methotrexate.

Experimental Workflow for Immune Cell Analysis

A typical workflow for investigating the effects of MTX on immune cell populations involves several key steps.

Caption: A typical experimental workflow for studying MTX effects.

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation

-

Blood Collection: Collect whole blood from patients into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube.

-

Centrifugation: Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.

-

Washing: Wash the harvested PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes to remove platelets and Ficoll.

-

Cell Counting: Resuspend the cell pellet in an appropriate cell culture medium and count the cells using a hemocytometer or an automated cell counter.

Flow Cytometry for Immune Cell Phenotyping

-

Cell Preparation: Start with a single-cell suspension of PBMCs (typically 1x10^6 cells per sample).

-

Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of interest (e.g., CD3, CD4, CD8, CD19, CD25, FOXP3) for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% fetal bovine serum) to remove unbound antibodies.

-

Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers like FOXP3 or cytokines, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

-

Intracellular Staining: Incubate the permeabilized cells with fluorescently-labeled antibodies against the intracellular targets for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells again to remove unbound intracellular antibodies.

-

Acquisition: Resuspend the cells in a suitable buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the acquired data using appropriate software to identify and quantify different immune cell populations based on their marker expression.

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

-

Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants or diluted serum samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples can be determined by comparison to a standard curve.

Conclusion

Long-term low-dose methotrexate therapy profoundly reshapes the immune landscape. Its effects are not limited to a simple suppression of the immune system but involve a complex interplay of actions on various immune cell populations. Key long-term consequences include the inhibition of effector T cell proliferation and migration, the restoration and enhancement of regulatory T cell function, a reduction in B cell numbers, and the induction of an anti-inflammatory phenotype in monocytes and macrophages. A central mechanism underpinning these effects is the promotion of adenosine signaling. Understanding these intricate cellular and molecular changes is crucial for optimizing the therapeutic use of methotrexate, developing novel combination therapies, and identifying biomarkers to predict treatment response. Further research is warranted to fully elucidate the long-term immunological consequences of MTX in various disease contexts and patient populations.

References

- 1. Methotrexate : Does it weaken my immune system? [hopkinsarthritis.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Low dose methotrexate impaired T cell transmigration through down-regulating CXCR4 expression in rheumatoid arthritis (RA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methotrexate Restores Regulatory T Cell Function Through Demethylation of the FoxP3 Upstream Enhancer in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Augmenting regulatory T cells: new therapeutic strategy for rheumatoid arthritis [frontiersin.org]

- 16. Regulatory T cells in patients with early untreated rheumatoid arthritis: Phenotypic changes in the course of methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transient low-dose methotrexate generates B regulatory cells that mediate antigen-specific tolerance to alglucosidase alfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methotrexate limits inflammation through an A20-dependent cross-tolerance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methotrexate Treatment Suppresses Monocytes in Nonresponders to Pneumococcal Conjugate Vaccine in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages [mdpi.com]

- 22. Methotrexate enhances antigen presentation and maturation of tumour antigen-loaded dendritic cells through NLRP3 inflammasome activation: a strategy for dendritic cell-based cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DC-Based Immunotherapy Combined with Low-Dose Methotrexate Effective in the Treatment of Advanced CIA in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methotrexate enhances antigen presentation and maturation of tumour antigen-loaded dendritic cells through NLRP3 inflammasome activation: a strategy for dendritic cell-based cancer vaccine. | Sigma-Aldrich [sigmaaldrich.com]

The Decisive Role of Polyglutamation in Methotrexate Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone therapy in oncology and autoimmune diseases, functions as an antifolate antimetabolite. Its therapeutic efficacy is not solely dependent on the parent drug but is critically influenced by its intracellular conversion to methotrexate polyglutamates (MTX-PGs). This process, known as polyglutamation, involves the sequential addition of glutamate residues, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). The resulting MTX-PGs are more potent inhibitors of key folate-dependent enzymes and are retained within the cell for longer periods, thereby amplifying and prolonging the drug's therapeutic action. Conversely, the enzyme gamma-glutamyl hydrolase (GGH) counteracts this process by removing glutamate residues. The balance between FPGS and GGH activity is a crucial determinant of intracellular MTX-PG accumulation and, consequently, patient response to therapy. This guide provides an in-depth examination of the mechanisms of MTX polyglutamation, its profound impact on therapeutic efficacy, quantitative data on enzyme inhibition and clinical outcomes, detailed experimental protocols for its measurement, and visualizations of the key pathways.

The Mechanism of Methotrexate Polyglutamation

Methotrexate, a structural analog of folic acid, primarily enters cells through the reduced folate carrier (RFC)[1]. Once inside the cell, MTX undergoes polyglutamation, a post-translational modification where additional glutamate molecules are attached to the gamma-carboxyl group of the existing glutamate moiety. This reaction is catalyzed by folylpolyglutamate synthetase (FPGS) [1][2]. The process is reversible; gamma-glutamyl hydrolase (GGH) , a lysosomal enzyme, removes these glutamate residues, converting MTX-PGs back to the parent drug, which can then be effluxed from the cell[2][3].

The addition of glutamate tails has two primary consequences:

-

Enhanced Intracellular Retention : The negatively charged glutamate residues increase the overall size and negative charge of the molecule, trapping it within the cell and preventing efflux[4]. Longer-chain MTX-PGs (those with more glutamate residues) are retained for significantly longer periods than the parent drug[1][4][5].

-

Increased Inhibitory Potency : MTX-PGs are more potent inhibitors of several key enzymes in the folate pathway compared to MTX itself[1][5].

The intracellular concentration and the length of the polyglutamate chain are therefore critical determinants of MTX's pharmacological effect. High levels of long-chain MTX-PGs are associated with improved therapeutic response in diseases like acute lymphoblastic leukemia (ALL) and rheumatoid arthritis (RA)[6][7]. The ratio of FPGS to GGH activity within cells is a key predictor of MTX polyglutamation and subsequent therapeutic outcome[7].

Impact on Therapeutic Targets and Efficacy

The primary mechanism of action of MTX and its polyglutamated forms is the inhibition of dihydrofolate reductase (DHFR) [1][3]. This enzyme is essential for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines required for DNA and RNA synthesis[1].

Beyond DHFR, MTX-PGs are significantly more potent inhibitors of other crucial folate-dependent enzymes:

-

Thymidylate Synthase (TS) : Essential for the synthesis of thymidine, a key component of DNA[5].

-

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (AICART) : An enzyme involved in the de novo purine synthesis pathway[1][5]. Inhibition of AICART leads to the accumulation of AICAR, which in turn increases intracellular adenosine levels, contributing to the anti-inflammatory effects of MTX, particularly in rheumatoid arthritis[1].

The enhanced inhibitory capacity of MTX-PGs, especially those with longer glutamate chains (PG4, PG5), against these enzymes underpins their superior therapeutic effect compared to the parent drug.

Quantitative Data

Enzyme Inhibition Constants (Ki)

The inhibitory potency of MTX and its polyglutamated forms increases significantly with the length of the glutamate chain, particularly for Thymidylate Synthase and AICART.

| Compound | DHFR (Ki, µM) | Thymidylate Synthase (Ki, µM) | AICART (Ki, µM) |

| MTX-PG1 | 0.00011 | 13.0 | 143.9 |

| MTX-PG2 | 0.00017 | 0.17 | 5.47 |

| MTX-PG3 | 0.00008 | 0.14 | 0.56 |

| MTX-PG4 | 0.00008 | 0.13 | 0.056 |

| MTX-PG5 | - | 0.047 | 0.057 |

| Data sourced from Allegra et al., (1985a,b), Drake et al., (1987), Baram et al., (1988), and Sant et al., (1992) as cited in[5]. |

Intracellular Retention and Dissociation from DHFR

Longer-chain MTX-PGs exhibit prolonged intracellular retention and are less readily dissociated from their primary target, DHFR.

| MTX Metabolite | Dissociation t1/2 from DHFR (minutes) | Intracellular Retention Characteristics |

| MTX-Glu1 | 12 | >90% efflux within 1 hour[1] |

| MTX-Glu2 | 30 | >90% efflux within 6 hours[1] |

| MTX-Glu3 | 102 | >90% efflux within 24 hours[1] |

| MTX-Glu4 | 108 | Only 23% decrease in bound fraction after 24h[1] |

| MTX-Glu5 | 120 | Bound fraction increased 3-fold after 24h[1] |

| Data from studies in human breast cancer cells[1]. |

Correlation with Clinical Efficacy

Studies in immune-mediated inflammatory diseases have demonstrated a significant association between erythrocyte MTX-PG concentrations and improved clinical outcomes.

| Disease(s) | Parameter | Effect Measure | Finding |

| Rheumatoid Arthritis (RA), Juvenile Idiopathic Arthritis (JIA) | Higher MTX-PG at 3 months | Regression Coefficient (β) | -0.002 (95% CI: -0.004 to -0.001); associated with lower disease activity[6]. |

| RA, JIA | Higher MTX-PG after 4 months | Regression Coefficient (β) | -0.003 (95% CI: -0.005 to -0.002); associated with lower disease activity[6]. |

| Psoriasis | Higher MTX-PG | Correlation Coefficient (R) | -0.82 (95% CI: -0.976 to -0.102); correlated with lower disease activity[6]. |

| RA, JIA, Psoriasis | MTX-PG levels in responders vs. non-responders | Mean Difference | Responders had significantly higher levels (Mean difference: 5.2 nmol/L MTX-PGtotal; P < 0.01)[6]. |

| RA | Higher total MTX-PGs concentration during MTX monotherapy | Independent Factor Analysis | Higher MTX-PGs concentration was an independent factor for lower disease activity[8]. |

Experimental Protocols

Measurement of Intracellular MTX-PGs by HPLC

This method is widely used for the quantification of individual MTX-PG species in erythrocytes.

Principle: Erythrocyte MTX-PGs are extracted, separated by reverse-phase High-Performance Liquid Chromatography (HPLC), and detected by fluorescence after post-column photo-oxidation.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate plasma and buffy coat from red blood cells (RBCs).

-

Wash packed RBCs twice with saline.

-

Lyse the RBCs with a suitable buffer (e.g., phosphate buffer) and sonication[2].

-

-

Protein Precipitation:

-

Extract MTX-PGs from the hemolysate by protein precipitation using a strong acid, typically perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

-

Chromatographic Separation:

-

Inject the supernatant directly onto the HPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an ammonium acetate buffer and acetonitrile is commonly used to separate the different polyglutamate species.

-

Flow Rate: Typically around 1.0 mL/min.

-

-

Post-Column Photo-oxidation and Detection:

-

After separation, the column effluent is passed through a photochemical reactor (a knitted PTFE tube irradiated by a UV lamp). This converts the non-fluorescent MTX-PGs into highly fluorescent photolytic products.

-

Detection: The fluorescent products are detected using a fluorescence detector (e.g., excitation at ~274 nm and emission at ~464 nm).

-

-

Quantification:

-

A standard curve is generated using known concentrations of MTX-PG1 through MTX-PG7.

-

The concentration of each MTX-PG in the sample is determined by comparing its peak area to the standard curve.

-

Measurement of Gamma-Glutamyl Hydrolase (GGH) Activity

Commercial colorimetric or ELISA-based kits are available for the quantification of GGH activity or protein levels. The general principle of an activity assay is described below.

Principle: A synthetic substrate, such as L-γ-Glutamyl-p-nitroanilide, is used. GGH cleaves this substrate, releasing p-nitroanilide (pNA), a chromogen that can be measured spectrophotometrically at ~418 nm. The rate of pNA formation is proportional to the GGH activity in the sample[4].

Methodology (based on a generic colorimetric assay):

-

Sample Preparation:

-

Tissue or cells are homogenized in an ice-cold assay buffer.

-

The homogenate is centrifuged to remove insoluble material, and the supernatant is used for the assay. Serum samples can often be used directly.

-

-

Assay Reaction:

-

Prepare a standard curve using a pNA standard.

-

Add samples and controls (e.g., a positive control with known GGH activity) to a 96-well plate.

-

Initiate the reaction by adding the GGH substrate solution to all wells except the standards.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Take an initial absorbance reading (A418) at Tinitial (e.g., 3 minutes).

-

Continue incubating and take subsequent readings every 5-10 minutes.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA418) over time (ΔT).

-

Apply the ΔA418 to the pNA standard curve to determine the amount of pNA generated.

-

GGH activity is then calculated based on the rate of pNA generation per unit of time per amount of sample protein. One unit of GGH is typically defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.

-

Measurement of Folylpolyglutamate Synthetase (FPGS) Activity

FPGS activity assays are more complex and less commonly available in kit form. They often involve radiolabeled substrates or coupled enzyme assays.

Principle: The assay measures the incorporation of a radiolabeled glutamate ([3H]glutamate) onto a folate or antifolate substrate (like MTX).

Methodology (General Principle):

-

Reaction Mixture:

-

Prepare a reaction mixture containing cell lysate (as the source of FPGS), the substrate (e.g., MTX), ATP, and radiolabeled L-[3H]glutamate in an appropriate buffer.

-

-

Incubation:

-

Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.

-

-

Separation of Products:

-

The reaction is stopped (e.g., by adding acid or boiling).

-

The radiolabeled product (MTX-[3H]diglutamate) must be separated from the unreacted [3H]glutamate. This can be achieved using techniques like ion-exchange chromatography.

-

-

Quantification:

-

The amount of radioactivity incorporated into the product is measured using liquid scintillation counting.

-

The FPGS activity is then calculated based on the amount of product formed per unit of time per amount of protein in the lysate.

-

Conclusion and Future Directions

The polyglutamation of methotrexate is a critical pharmacological process that fundamentally enhances its therapeutic efficacy. The formation of intracellular MTX-PGs leads to prolonged drug retention and more potent inhibition of key enzymes in nucleotide synthesis. The balance of FPGS and GGH activity is a key determinant of MTX-PG accumulation and, by extension, clinical response.

The quantitative measurement of erythrocyte MTX-PGs holds significant promise as a tool for therapeutic drug monitoring (TDM). Establishing a clear therapeutic window for MTX-PG concentrations could enable clinicians to personalize MTX dosing, thereby maximizing efficacy while minimizing toxicity. Further research into the genetic and environmental factors that influence FPGS and GGH activity will continue to refine our understanding and allow for more precise, individualized application of this vital therapeutic agent. Professionals in drug development should consider the dynamics of polyglutamation when designing new antifolate agents, as optimizing this process could lead to compounds with superior efficacy and retention within target cells.

References

- 1. mdpi.com [mdpi.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]

- 4. researchgate.net [researchgate.net]

- 5. Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Pathways Modulated by Methotrexate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide provides a comprehensive overview of the molecular pathways through which methotrexate (MTX) exerts its anti-inflammatory effects. It delves into the key signaling cascades, presents quantitative data from seminal studies, details relevant experimental protocols, and offers visual representations of the core mechanisms.

Introduction: The Multifaceted Anti-inflammatory Action of Methotrexate

Methotrexate, a folate analog, is a cornerstone therapy for a range of inflammatory and autoimmune diseases, most notably rheumatoid arthritis (RA).[1][2] While initially developed as an anti-cancer agent targeting dihydrofolate reductase (DHFR) to inhibit cell proliferation, its efficacy in inflammatory conditions at low doses is attributed to distinct anti-inflammatory mechanisms that are largely independent of DHFR inhibition.[3][4][5] These mechanisms involve the modulation of several key signaling pathways, leading to a reduction in pro-inflammatory mediators and the suppression of immune cell activity.[6] This guide will explore the three primary pathways: the adenosine signaling cascade, the JAK/STAT pathway, and the NF-κB signaling pathway.

The Adenosine Signaling Pathway: A Primary Mechanism

The most widely accepted explanation for methotrexate's anti-inflammatory action is its ability to increase extracellular adenosine levels at sites of inflammation.[7][8] Adenosine is a potent endogenous purine nucleoside that suppresses inflammatory and immune reactions upon binding to its cell surface receptors.[5][7]

Mechanism of Action:

-

Inhibition of ATIC: Intracellularly, methotrexate is converted to methotrexate polyglutamates (MTX-PGs). These metabolites are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme crucial for de novo purine synthesis.[1][6][9]

-

AICAR Accumulation: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR.[10][11]

-

Inhibition of Adenosine Deaminase (ADA): The accumulated AICAR inhibits adenosine deaminase (ADA), an enzyme that degrades adenosine to inosine.[10] This inhibition leads to higher intracellular concentrations of adenosine.

-

Extracellular Release: The increased intracellular adenosine is released into the extracellular space via nucleoside transporters.[8][10]

-

Receptor Activation: Extracellular adenosine binds predominantly to the A2A and A2B adenosine receptors on the surface of immune cells like neutrophils and macrophages.[7][10]

-

Immunosuppression: Activation of these receptors triggers an intracellular cascade that increases cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-12) and reduced neutrophil adhesion.[4][7][10]

Quantitative Data: Effect on Adenosine Pathway

| Parameter | Finding | Cell/System | Reference |

| Adenosine Deaminase (Vmax) | Reduced by MTX treatment (p<0.05). | Lymphocytes from patients with arthritis | [12] |

| Adenosine-induced Vasodilation | Significantly enhanced by MTX treatment (p<0.05). | Patients with arthritis (Forearm Blood Flow) | [12] |

| Dipyridamole-induced Vasodilation | Enhanced by MTX treatment (p<0.05), suggesting increased extracellular adenosine formation. | Patients with arthritis (Forearm Blood Flow) | [12] |

| Leukocyte Accumulation | Markedly inhibited by MTX; effect reversed by adenosine deaminase and an A2 receptor antagonist. | Murine air pouch model | [11] |

Experimental Protocol: Measuring Adenosine Kinetics via Forearm Blood Flow

This protocol provides a method to assess the in vivo effects of MTX on adenosine kinetics in humans, as described in studies evaluating vasodilator responses.[12][13]

Objective: To determine if MTX treatment alters the vasodilator response to intra-arterial infusion of adenosine and dipyridamole (a nucleoside uptake inhibitor).

Methodology:

-

Patient Cohort: Patients with active arthritis are recruited. Measurements are taken at baseline (before MTX) and after a defined treatment period (e.g., 12 weeks of 15 mg/week MTX).

-

Pre-experimental Conditions: Patients abstain from caffeine-containing products for at least 24 hours, as caffeine is an adenosine receptor antagonist. Other medications like NSAIDs are also discontinued for a specified period.[13]

-

Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm under sterile conditions for drug infusion.

-

Forearm Blood Flow (FBF) Measurement: FBF is measured in both the experimental and control arms simultaneously using venous occlusion plethysmography. The ratio of FBF in the experimental arm to the control arm is calculated to correct for systemic changes.

-

Drug Infusion:

-

Adenosine: Infused at escalating doses (e.g., 0.5 and 1.5 µ g/min/dl of forearm tissue). FBF is measured at each dose.

-

Washout Period: A sufficient period (e.g., 30 minutes) is allowed for FBF to return to baseline.

-

Dipyridamole: Infused at escalating doses (e.g., 30 and 100 µ g/min/dl ). FBF is measured at each dose.

-

-

Data Analysis: The vasodilator responses (changes in FBF ratio) to adenosine and dipyridamole before and after MTX treatment are compared using analysis of variance (ANOVA) for repeated measures.[13]

The JAK/STAT Pathway: Inhibition of Cytokine Signaling

A growing body of evidence suggests that a principal anti-inflammatory mechanism of low-dose MTX is the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][14] This pathway is critical for transducing signals from numerous pro-inflammatory cytokines that are central to the pathogenesis of inflammatory diseases.[15][16]

Mechanism of Action:

-

Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-2, IL-6, IL-12) bind to their transmembrane receptors.

-

JAK Activation: This binding leads to the activation of associated Janus kinases (JAKs), which phosphorylate themselves and the receptor's intracellular domains.[15]

-

STAT Recruitment and Phosphorylation: The phosphorylated receptor sites serve as docking stations for STAT proteins. The recruited STATs are then phosphorylated by the activated JAKs.[17]

-

Nuclear Translocation and Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors, driving the expression of inflammatory genes.

-

MTX-mediated Inhibition: Methotrexate has been shown to suppress this pathway, significantly reducing the phosphorylation of key STAT proteins, such as STAT5, in cells with activated JAKs (e.g., those with the JAK2 V617F mutation).[3][15][18] This action appears to be independent of DHFR inhibition, as it is not reversed by folinic acid.[16]

Quantitative Data: Effect on JAK/STAT Pathway

| Parameter | Finding | Cell Line | Reference |

| pSTAT5 Levels | Significantly reduced at most MTX concentrations tested. | HEL cells (homozygous for JAK2 V617F) | [15] |

| pSTAT3 Levels | Clearly reduced at most MTX concentrations tested. | HEL cells | [15] |

| ppJAK1 / ppJAK2 Levels | Reduced at high MTX concentrations. | HDLM-2 cells | [19] |

| pSTAT1 / pSTAT5 Levels | Reduced at most MTX concentrations. | HDLM-2 cells | [19] |

| pSTAT3 Levels | Appeared to be unaffected by MTX. | HDLM-2 cells | [19] |

| Other Pathways (pAKT, p-c-Jun, pERK1/2) | Levels appeared to be unaffected by MTX, suggesting specificity for JAK/STAT. | HDLM-2 cells | [19] |

Experimental Protocol: Western Blot Analysis of STAT Phosphorylation

This protocol details the methodology for assessing the effect of MTX on the phosphorylation status of STAT proteins in cell culture.[15][16]

Objective: To determine if MTX inhibits the constitutive or cytokine-induced phosphorylation of JAK and STAT proteins.

Methodology:

-

Cell Culture: Human cell lines with constitutive JAK/STAT activation (e.g., HDLM-2, HEL) are cultured under standard conditions.

-

MTX Treatment: Cells are seeded and treated with a range of MTX concentrations (e.g., 0 µM to 10 µM) for a specified duration (e.g., 24-48 hours). Control groups may include a vehicle control and a positive control inhibitor (e.g., ruxolitinib).

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-pSTAT5, anti-pJAK2) and total forms (e.g., anti-STAT5, anti-JAK2). A loading control antibody (e.g., anti-β-actin) is also used.

-

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis is performed on the resulting bands. The level of phosphorylated protein is normalized to the level of the corresponding total protein and/or the loading control.

The NF-κB Pathway: A Central Inflammatory Regulator

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[20] MTX has been shown to inhibit NF-κB activation through multiple, cell-type-specific mechanisms.[6][20]

Mechanism of Action:

-

In T-Cells (BH4 Depletion): In T-cells, MTX's inhibition of DHFR leads to the depletion of tetrahydrobiopterin (BH4). This depletion increases Jun-N-terminal kinase (JNK)-dependent p53 activity, which in turn inhibits NF-κB activation.[20][21]

-

In Fibroblast-Like Synoviocytes (Adenosine-Dependent): In contrast, in fibroblast-like synoviocytes (FLS), MTX-mediated inhibition of NF-κB is not dependent on BH4 but is prevented by adenosine receptor antagonists. This indicates that the adenosine-release mechanism is dominant in these cells.[20]

-

Via lincRNA-p21 Induction: MTX can induce the expression of long intergenic non-coding RNA-p21 (lincRNA-p21). This lincRNA physically binds to the mRNA of RelA (p65), a key NF-κB subunit, thereby inhibiting its function and reducing NF-κB activity.[22][23]

-

Inhibition of IκBα Phosphorylation: Some studies suggest MTX suppresses NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[24]

Quantitative Data: Effect on NF-κB Pathway and Cytokine Production

| Parameter | Finding | Cell/System | Reference |

| NF-κB Activation (Luciferase Assay) | Markedly reduced by 0.1 µM MTX in response to TNF-α or PMA/ionomycin. | Jurkat T cells | [21] |

| Phosphorylated RelA (p65) | Levels were reduced in patients receiving low-dose MTX therapy. | Patients with RA | [20] |

| Serum IL-6 | Significantly decreased from baseline through 30 months of MTX treatment (p<0.001). | Patients with RA | [25][26] |

| Serum IL-1β & IL-8 | Consistently decreased from baseline after MTX treatment. | Patients with RA | [25][26] |

| TNF Production | Significantly reduced in MTX-treated mice (10-100 mg/kg) compared to controls (p<0.01). | Splenic cells from mice | [27] |

| IL-17, IL-1β, IFN-γ Production | Significantly inhibited by MTX (0.01 µg/ml) (p≤0.05). | In vitro co-culture model | [28] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is used to quantify NF-κB transcriptional activity in response to stimuli and modulation by MTX.[20][21]

Objective: To measure the effect of MTX on TNF-α-induced NF-κB activation.

Methodology:

-

Plasmid Transfection: Jurkat T cells or other relevant cell lines are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

MTX Treatment: Post-transfection, cells are allowed to recover and are then pre-treated with MTX (e.g., 0.1 µM) or a vehicle control for a specified time (e.g., 48 hours).

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 5 ng/mL) or PMA/ionomycin, for a period (e.g., 24 hours).

-

Cell Lysis: After stimulation, cells are lysed using a specific luciferase assay lysis buffer.

-

Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. Luciferase substrates for both firefly and Renilla are added sequentially, and the resulting luminescence is measured.

-

Data Analysis: The firefly luciferase activity (representing NF-κB activity) is normalized to the Renilla luciferase activity for each sample. The fold-change in NF-κB activity upon stimulation is calculated and compared between MTX-treated and untreated cells.

Conclusion

The anti-inflammatory efficacy of low-dose methotrexate is not the result of a single mechanism but rather a complex interplay of effects on multiple, interconnected signaling pathways. The promotion of adenosine release stands as a central, well-supported mechanism that drives broad anti-inflammatory effects. Concurrently, MTX's ability to suppress critical cytokine signaling through the JAK/STAT pathway and inhibit the master inflammatory regulator NF-κB provides a multi-pronged attack on the inflammatory cascade. Understanding these distinct yet synergistic pathways is crucial for optimizing the use of methotrexate and for the rational design of next-generation anti-inflammatory therapeutics. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for professionals engaged in this field of research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Efficacy of methotrexate as anti-inflammatory and anti-proliferative drug in dermatology: Three case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]

- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methotrexate is a JAK/STAT pathway ... | Article | H1 Connect [archive.connect.h1.co]

- 15. researchgate.net [researchgate.net]

- 16. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.psu.edu [pure.psu.edu]

- 23. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methotrexate suppresses NF-kappaB activation through inhibition of IkappaBalpha phosphorylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Long-term study of the impact of methotrexate on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rmdopen.bmj.com [rmdopen.bmj.com]

- 27. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]

Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Alternative Molecular Targets of Methotrexate

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (MTX), a cornerstone in the treatment of both oncological and autoimmune diseases, is widely recognized for its potent inhibition of dihydrofolate reductase (DHFR). However, its therapeutic efficacy, particularly its anti-inflammatory and immunomodulatory effects at low doses, cannot be solely attributed to this mechanism. Emerging evidence has illuminated a broader spectrum of molecular targets that are pivotal to the drug's action. This technical guide provides a comprehensive overview of the non-DHFR targets of methotrexate, focusing on the underlying molecular mechanisms, quantitative data, and key experimental methodologies.

Core Non-DHFR Molecular Targets and Mechanisms

Beyond its well-established role as a DHFR inhibitor, methotrexate, primarily in its polyglutamated forms (MTX-PGs), exerts significant effects on other key enzymes involved in purine and pyrimidine metabolism. This intracellular polyglutamylation, catalyzed by folylpolyglutamate synthetase (FPGS), not only enhances the intracellular retention of the drug but also increases its binding affinity for these alternative targets.[1]

Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC)

A primary alternative target of MTX-PGs is AICAR transformylase (ATIC), a crucial enzyme in the de novo purine synthesis pathway.[2][3] ATIC catalyzes the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). The inhibition of ATIC by MTX-PGs leads to the intracellular accumulation of AICAR.[2][4] This accumulation has significant downstream consequences, most notably the modulation of adenosine signaling, which is believed to be a major contributor to the anti-inflammatory effects of low-dose methotrexate in conditions like rheumatoid arthritis.[2][3][5]

Thymidylate Synthase (TS)

Methotrexate and its polyglutamated derivatives also directly inhibit thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines.[1] TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS by MTX-PGs contributes to the drug's antiproliferative effects.[1]

Quantitative Analysis of Methotrexate's Non-DHFR Target Inhibition

The inhibitory potency of methotrexate and its polyglutamated forms against ATIC and TS has been quantified in various studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature. It is important to note that the inhibitory potency of methotrexate against these enzymes is significantly enhanced by polyglutamylation.

| Target Enzyme | Inhibitor | Ki Value | IC50 Value | Cell Line/Source | Citation |

| AICAR Transformylase (ATIC) | Methotrexate (MTX) | 143 µM | - | MCF-7 human breast cancer cells | [2] |

| Dihydrofolate | 63 µM | - | MCF-7 human breast cancer cells | [2] | |

| MTX-tetraglutamate | 5.6 x 10⁻⁸ M | - | MCF-7 human breast cancer cells | [2] | |

| MTX-pentaglutamate | 5.6 x 10⁻⁸ M | - | MCF-7 human breast cancer cells | [2] | |

| Dihydrofolate pentaglutamate | 4.3 x 10⁻⁸ M | - | MCF-7 human breast cancer cells | [2] | |

| Thymidylate Synthase (TS) | Methotrexate (MTX-Glu1) | 13 µM | 22 µM | MCF-7 human breast cancer cells | |

| MTX-diglutamate (MTX-Glu2) | 0.17 µM | - | MCF-7 human breast cancer cells | ||

| MTX-triglutamate (MTX-Glu3) | - | - | MCF-7 human breast cancer cells | ||

| MTX-tetraglutamate (MTX-Glu4) | - | - | MCF-7 human breast cancer cells | ||

| MTX-pentaglutamate (MTX-Glu5) | 0.047 µM | - | MCF-7 human breast cancer cells |

Signaling Pathways Modulated by Non-DHFR Interactions

The inhibition of ATIC by methotrexate polyglutamates initiates a signaling cascade centered around adenosine, a potent endogenous anti-inflammatory molecule.

The Adenosine Signaling Pathway

The accumulation of intracellular AICAR resulting from ATIC inhibition has a dual effect on adenosine metabolism. AICAR inhibits both adenosine deaminase (ADA) and AMP deaminase (AMPDA).[4] This leads to an increase in intracellular AMP, which is subsequently transported out of the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73).[4] Extracellular adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3) on various immune cells. The activation of A2A and A3 receptors, in particular, is associated with potent anti-inflammatory responses, including the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.

Caption: Methotrexate-induced adenosine signaling pathway.

Experimental Protocols

This section details key methodologies for investigating the non-DHFR-mediated effects of methotrexate.

In Vitro AICAR Transformylase (ATIC) Activity Assay

This protocol is adapted from methodologies described in the literature for measuring the activity of purified or recombinant ATIC.

Materials:

-

Purified or recombinant ATIC enzyme

-

AICAR substrate

-

10-formyltetrahydrofolate (10-CHO-THF) cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)

-

Spectrophotometer capable of reading absorbance at 298 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, AICAR, and the ATIC enzyme in a cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

To measure the inhibitory effect of methotrexate, add varying concentrations of MTX or MTX-PGs to the reaction mixture during the pre-incubation step.

-

Initiate the reaction by adding 10-CHO-THF.

-